Product packaging for Dihydroergotamine tartrate(Cat. No.:CAS No. 5989-77-5)

Dihydroergotamine tartrate

Cat. No.: B1226755
CAS No.: 5989-77-5
M. Wt: 1317.4 g/mol
InChI Key: AYYQJUDESMECLY-QCMZQTNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroergotamine Tartrate is a semi-synthetic ergot alkaloid with significant historical and ongoing importance in neurological and pharmacological research. It is a well-characterized agonist with high affinity for a broad range of serotonin (5-HT) receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT1F, as well as adrenergic and dopaminergic receptors . This polypharmacology underpins its primary research application as a tool for studying the mechanisms of abortive migraine therapy, which involves both vascular effects via cranial vasoconstriction and neuronal effects by inhibiting nociceptive signaling and neuropeptide release in the trigeminal system . Compared to its parent compound, ergotamine, this compound exhibits a distinct and potentially more favorable profile for research, characterized by reduced arterial vasoconstrictive and emetic potential, but greater alpha-adrenergic antagonist activity . Its pharmacokinetics are a key area of investigation; while oral bioavailability is extremely low due to extensive first-pass metabolism, non-oral routes like intranasal, intramuscular, and intravenous administration are used in research settings to achieve adequate systemic exposure . The compound is extensively metabolized in the liver, and its major active metabolite, 8'-β-hydroxy dihydroergotamine, displays pharmacological activity similar to the parent drug . Researchers value this compound for its efficacy in models of status migrainosus and cluster headaches, and its noted lower incidence of headache recurrence and medication-overuse headache compared to other drug classes makes it a valuable comparative agent . This product is strictly labeled For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use. All necessary safety data sheets and handling procedures should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H80N10O16 B1226755 Dihydroergotamine tartrate CAS No. 5989-77-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5989-77-5

Molecular Formula

C70H80N10O16

Molecular Weight

1317.4 g/mol

IUPAC Name

bis((6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide);(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1

InChI Key

AYYQJUDESMECLY-QCMZQTNXSA-N

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O

Pictograms

Irritant

Origin of Product

United States

Chemical Synthesis and Derivatization Research of Dihydroergotamine Tartrate

Semisynthetic Pathways and Chemical Modifications

The primary route to producing dihydroergotamine (B1670595) is through the chemical modification of ergotamine, a naturally occurring ergot alkaloid.

Dihydroergotamine is a semisynthetic compound first created by Albert Hofmann and Arthur Stoll in 1943. medscape.com The synthesis is achieved through the hydrogenation of ergotamine, a process that specifically targets the double bond at the 9,10-position of the tetracyclic ergoline (B1233604) ring system. medscape.comgpatindia.comkarger.comebi.ac.uk This reduction reaction converts the double bond to a single bond, altering the three-dimensional structure and, consequently, the pharmacological properties of the molecule. nih.govnih.gov The process involves reacting ergotamine with hydrogen gas in the presence of a catalyst, a standard method for reducing carbon-carbon double bonds. google.com This targeted chemical modification is the defining step in the semisynthesis of DHE from its parent compound. nih.govresearchgate.net

The hydrogenation at the 9,10-position significantly alters the interaction of dihydroergotamine with various neurotransmitter receptors compared to its precursor, ergotamine. nih.govnih.gov This structural change results in a distinct pharmacological profile. While both ergotamine and DHE interact with a wide array of receptors, including serotonergic (5-HT), adrenergic (alpha), and dopaminergic (D) receptors, their affinities and activities at these sites differ. nih.govnih.gov

The modification generally leads to DHE having greater alpha-adrenergic antagonist activity and being a less potent arterial vasoconstrictor than ergotamine. medscape.comnih.govnih.govmedsafe.govt.nz Molecular dynamics simulations have shown that despite small structural differences, ergotamine binds more tightly to the 5-HT1B receptor with less fluctuation, which may explain why DHE is about 10-fold less potent at this specific receptor. acs.orgresearchgate.net DHE binds with high affinity to 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.govfda.govdrugbank.com Research has demonstrated that DHE's binding profile is concentration-dependent; at lower plasma concentrations, significant binding is seen primarily at 5-HT1B and 5-HT1D receptors, while at higher concentrations, it interacts with a broader range of serotonergic, adrenergic, and dopaminergic receptors. nih.gov

Table 1: Comparative Receptor Binding Affinities (IC50 nM) of Dihydroergotamine
ReceptorDihydroergotamine (DHE) IC50 (nM)Reference CompoundReference IC50 (nM)
5-HT1B0.58Serotonin (B10506)10,000
Dopamine (B1211576) D20.47Butaclamol10,000
α-adrenergic2B2.8(-)Epinephrine100,000
5-HT4E230SerotoninNot specified
Dopamine D5370SCH 2339010,000

Data sourced from radioligand binding assays. frontiersin.org

Hydrogenation of the Ergoline Ring at the 9,10-Position

Exploration of Dihydroergotamine Derivatives in Research

Ongoing research has focused on synthesizing and evaluating derivatives of DHE to refine its therapeutic properties by altering its receptor interaction profile.

Further studies have investigated the specific interactions of 8'-OH-DHE. At 5-HT2B receptors, its binding was best described by a biphasic competition curve, and it displayed a high affinity with a Ki of 5 nM. nih.gov Both DHE and 8'-OH-DHE act as agonists at 5-HT2B and 5-HT2C receptors, with 8'-OH-DHE showing a pEC50 of 8.32 at the 5-HT2B receptor. nih.gov Chronic exposure to 8'-OH-DHE was found to cause a persistent desensitization of 5-HT2B receptors, a finding that may be relevant to its therapeutic actions. nih.gov

Table 2: Agonist Activity (pEC50) of DHE Metabolites
CompoundReceptorActivity (pEC50)
8'-OH-DHE5-HT2B8.32 ± 0.09
8'-OH-DHE5-HT2C7.83 ± 0.06

Data represents agonist activity in respect to cGMP production in transfected fibroblasts. nih.gov

Researchers are actively exploring other derivatization strategies to modulate the receptor specificity of dihydroergotamine and its metabolites. The goal is to create new chemical entities with more favorable therapeutic profiles, such as enhanced selectivity for specific antimigraine receptor targets and reduced interaction with receptors associated with undesirable effects.

One research avenue focuses on creating derivatives of 8'-OH-DHE. google.com The objective of these modifications is to enhance the agonist activity at 5-HT1D and 5-HT1B receptors while simultaneously reducing the agonist activity at dopamine receptors, particularly the D2L and D4 subtypes, when compared to DHE. google.com Furthermore, specific substitutions on the parent 8'-OH-DHE molecule are being investigated to provide enhanced antagonist activity at other migraine-related receptors, including 5-HT2B and various adrenergic alpha receptors (α1A, α1D, α2A, α2B, and α2C). google.com Other computational studies, using molecular dynamics simulations, have made predictions for specific modifications to the DHE structure that could yield derivatives with more favorable binding energies and reduced structural fluctuations at the 5-HT1B receptor. acs.org

Research on 8'-Hydroxy-Dihydroergotamine Compounds and Their Receptor Binding

Broader Context within Lysergic Acid Derivative Synthesis Methodologies

The synthesis of dihydroergotamine is an example of the broader field of ergot alkaloid chemistry, which is centered around lysergic acid. Lysergic acid is the common structural precursor to the entire family of ergot alkaloids, a large group of fungal nitrogen metabolites derived from the fungus Claviceps purpurea. medscape.comnih.govcolab.wsnih.gov

The production of ergot alkaloids can be approached in several ways. The traditional method involves extraction from fungal fermentation cultures to obtain key starting materials like ergotamine or lysergic acid itself. nih.govresearchgate.net Dihydroergotamine is produced via a semisynthetic pathway, which utilizes a naturally derived precursor (ergotamine) and modifies it chemically through hydrogenation. nih.govresearchgate.net This is a common and efficient strategy for producing many ergot-based pharmaceuticals. researchgate.net

This semisynthetic approach contrasts with the total synthesis of the ergot alkaloid skeleton, which involves building the complex, tetracyclic ergoline structure from simple chemical precursors. researchgate.net The total synthesis of lysergic acid is a significant challenge in organic chemistry due to the molecule's multiple stereocenters and has been the subject of extensive research for decades. nih.govresearchgate.net Therefore, the semisynthesis of dihydroergotamine from readily available ergotamine represents a more commercially viable and established methodology within the larger landscape of lysergic acid derivative synthesis. google.com

Advanced Molecular and Receptor Pharmacology of Dihydroergotamine Tartrate

Serotonergic Receptor System Interactions

Dihydroergotamine's primary mechanism of action involves its interaction with serotonin (B10506) receptors. researchgate.net It demonstrates a wide range of affinities and activities across several 5-HT receptor subtypes, contributing to its multifaceted effects. nih.govihs-headache.org

Agonist Activity at 5-Hydroxytryptamine 1B (5-HT1B) Receptors

Dihydroergotamine (B1670595) acts as a potent agonist at 5-HT1B receptors. nih.govresearchgate.netresearchgate.net This interaction is a key component of its therapeutic action. The 5-HT1B receptors are located on the smooth muscle of cranial blood vessels. drugbank.com Agonist activity at these receptors is thought to induce vasoconstriction of dilated intracranial extracerebral blood vessels. researchgate.netdrugbank.com This vasoconstrictor effect is considered a significant factor in alleviating migraine pain. drugbank.com

Agonist Activity at 5-Hydroxytryptamine 1D (5-HT1D) Receptors

Similar to its action on 5-HT1B receptors, dihydroergotamine is a potent agonist at 5-HT1D receptors. nih.govresearchgate.netresearchgate.net These receptors are primarily located on trigeminal nerve endings. researchgate.net Activation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP). researchgate.net This inhibition of neurogenic inflammation is a crucial mechanism in its antimigraine effect. nih.govnih.gov

Experimental models have demonstrated that the agonist activity of dihydroergotamine at 5-HT1D receptors plays a role in inhibiting nociceptive signaling. drugbank.comnih.gov Studies in rats have shown that DHE can attenuate pain-related behavior in models of trigeminal neuropathic pain. nih.gov Pre-treatment with dihydroergotamine has been found to markedly attenuate neurogenic plasma protein extravasation in the dura mater following trigeminal ganglion stimulation, an effect mediated by 5-HT1B/1D receptors. nih.gov This suggests that DHE's interaction with these receptors on sensory fibers leads to the inhibition of peptide release and the blockade of neurogenic inflammation. nih.gov This action within the trigeminal nucleus caudalis helps to decrease afferent signaling to trigeminal sensory neurons, which contributes to central sensitization. drugbank.com

Agonist Activity at 5-Hydroxytryptamine 1F (5-HT1F) Receptors

Dihydroergotamine also exhibits agonist activity at 5-HT1F receptors. nih.govresearchgate.net While the triptans also have affinity for this receptor, the "ditans" are a class of drugs that selectively target the 5-HT1F receptor. sci-hub.sefrontiersin.org Unlike 5-HT1B and 5-HT1D receptor agonism, activation of 5-HT1F receptors does not cause vasoconstriction. frontiersin.org Instead, it is thought to primarily modulate neurotransmitter release in the brain. frontiersin.org The action of DHE on 5-HT1F receptors in the trigeminal nucleus caudalis further contributes to the inhibition of afferent signaling to trigeminal sensory neurons. drugbank.com

Interaction Spectrum with Other 5-Hydroxytryptamine Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3)

Dihydroergotamine's pharmacological profile extends beyond the 5-HT1B, 1D, and 1F receptors, showing interactions with other subtypes as well.

5-HT1A Receptors: Dihydroergotamine is an agonist at 5-HT1A receptors. nih.gov This interaction may be associated with some of its side effects, such as nausea and dysphoria. researchgate.net

5-HT2C Receptors: Dihydroergotamine and its major metabolite, 8'-hydroxy-DHE, are competitive compounds and act as agonists at 5-HT2C receptors. nih.govnih.gov

5-HT3 Receptors: The interaction of dihydroergotamine with 5-HT3 receptors, which are ligand-gated ion channels, is less characterized compared to its effects on G-protein coupled 5-HT receptors. nih.gov

Investigation of 5-Hydroxytryptamine 2B (5-HT2B) Receptor Agonism

Investigations into the interaction of dihydroergotamine with 5-HT2B receptors have revealed that both DHE and its metabolite, 8'-hydroxy-DHE, are competitive agonists at this receptor subtype. nih.govnih.gov One study found that chronic exposure to 8'-hydroxy-DHE led to a persistent agonist-mediated desensitization of 5-HT2B receptors, which may be relevant to the therapeutic actions of the compound. nih.govnih.gov The agonistic effect on the 5-HT2B receptor is thought to contribute to its anti-migraine activity. researchgate.net

Table 1: Dihydroergotamine Tartrate Receptor Binding Affinities (Ki, nM)

Receptor Binding Affinity (Ki, nM)
5-HT1A 0.4
5-HT1B 0.7
5-HT1D 0.5
5-HT1E 1100
5-HT1F 180
5-HT2A 9.0
5-HT2C 1.3
r5-HT3 >3700
gp5-HT4 60

Data sourced from a study on the receptor pharmacology of ergotamine and dihydroergotamine. karger.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ergotamine
Serotonin (5-Hydroxytryptamine)
Calcitonin Gene-Related Peptide (CGRP)
8'-hydroxy-DHE
Sumatriptan
Lasmiditan
LY334370
PNU-109291
PNU-142633
Ketanserin
Methysergide
Methylergometrine

Adrenergic Receptor System Interactions

Dihydroergotamine (DHE) exhibits a complex and significant interaction with the adrenergic nervous system, which is integral to its pharmacological profile. researchgate.netimpelpharma.com This interaction is characterized by its effects on various adrenergic receptor subtypes. DHE is a derivative of ergotamine, synthesized by reducing an unsaturated bond, a modification that significantly alters its pharmacological properties, including a notable increase in alpha-adrenergic antagonist activity. nih.govdovepress.com

Dihydroergotamine demonstrates broad antagonist activity across several alpha-adrenergic receptor subtypes. impelpharma.com Research indicates that DHE acts as a potent antagonist at α1- and α2-adrenergic binding sites. nih.gov Specifically, it behaves as an antagonist or a partial agonist with low efficacy at α1A, α1B, and α1D-adrenoceptor subtypes with nanomolar receptor affinity. nih.gov

Table 1: Dihydroergotamine (DHE) Interaction with Alpha-Adrenergic Receptors

Receptor Subtype Reported Activity Reference
α1 Antagonist nih.gov
α1A Antagonist / Low-Efficacy Partial Agonist nih.govfrontiersin.org
α1B Antagonist / Low-Efficacy Partial Agonist nih.govfrontiersin.orgresearchgate.net
α1D Antagonist / Low-Efficacy Partial Agonist nih.gov
α2 Antagonist nih.gov
α2A Antagonist frontiersin.orgresearchgate.net
α2B Agonist / Antagonist frontiersin.orgresearchgate.net
α2C Antagonist frontiersin.orgresearchgate.net

The structural modification of ergotamine to create dihydroergotamine results in significant differences in their interactions with the alpha-adrenergic system. nih.govmigrainecanada.org DHE is recognized as having a stronger and more potent alpha-adrenergic antagonism compared to ergotamine. researchgate.netimpelpharma.comnih.govdovepress.com This increased antagonist activity is a key differentiator between the two compounds. nih.gov

Table 2: Comparative pKi Values of Dihydroergotamine and Ergotamine at Adrenergic Receptors

Receptor Dihydroergotamine (pKi) Ergotamine (pKi) Reference
α1 7.97 7.92 ihs-headache.org
α2 8.24 8.02 ihs-headache.org

Alpha-Adrenergic Antagonist Activities (α1, α2, α2A, α2B, α2C)

Dopaminergic Receptor System Interactions

Dihydroergotamine's pharmacological profile includes significant interactions with the dopaminergic system, acting on several dopamine (B1211576) receptor subtypes. researchgate.net

Dihydroergotamine demonstrates a complex pattern of activity at dopamine receptors. It is a potent agent at dopamine D2 receptors. nih.gov Recent functional assays using β-arrestin recruitment have shown that at a concentration of 10 μM, DHE exhibits agonist activity at D2 and D5 receptors, while simultaneously showing antagonist activity at D1, D3, and D4 receptors. frontiersin.orgresearchgate.net Specifically, DHE binds with high affinity to the D2L and D3 receptors. researchgate.net The interaction with D2-like receptors, which include D2, D3, and D4 subtypes, is generally inhibitory to adenylyl cyclase. The binding affinity (pKi) of dihydroergotamine for the D2 receptor has been reported to be high. ihs-headache.org Radioligand binding assays have confirmed DHE's strong binding to the D2 receptor with a half-maximal inhibitory concentration (IC50) of 0.47 nM. researchgate.net In contrast, it displays only moderate affinity for dopamine D1 sites. nih.gov

Table 3: Dihydroergotamine (DHE) Interaction with Dopamine Receptors

Receptor Subtype Reported Activity Binding Affinity (pKi/IC50) Reference
D1 Antagonist, Moderate Affinity - nih.govfrontiersin.orgresearchgate.net
D2 Agonist, High Affinity pKi: 8.52 / IC50: 0.47 nM nih.govfrontiersin.orgresearchgate.netihs-headache.org
D2L Agonist - researchgate.net
D3 Antagonist, Agonist Activity - researchgate.netfrontiersin.orgresearchgate.net

G Protein-Coupled Receptor (GPCR) Signaling and Transduction Mechanisms

The diverse pharmacological effects of dihydroergotamine are rooted in its interactions with multiple G protein-coupled receptors (GPCRs). nih.gov The binding of a ligand like DHE to a GPCR initiates a cascade of intracellular events. nih.gov

When a ligand such as dihydroergotamine binds to a GPCR, it induces a conformational change in the receptor's structure. wikipedia.org This structural shift is transmitted from the extracellular ligand-binding domain through the transmembrane helices to the intracellular side of the receptor. nih.govnih.gov The most significant of these changes is an outward movement of the cytoplasmic portions of transmembrane helices 5 and 6 (TM5 and TM6). wikipedia.orgelifesciences.org

This conformational change allows the GPCR to function as a guanine (B1146940) nucleotide exchange factor (GEF). wikipedia.org It then activates an associated heterotrimeric G protein by facilitating the exchange of bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. wikipedia.org Following this exchange, the Gα subunit (with GTP bound) dissociates from the Gβγ dimer, and both components can then interact with and modulate the activity of various downstream intracellular effector proteins, such as adenylyl cyclase, to continue the signaling cascade. wikipedia.org DHE's interaction with various GPCRs, such as adrenergic and dopaminergic receptors, triggers these signaling pathways, leading to its complex pharmacological actions. researchgate.netihs-headache.org For instance, its activity at D2-like receptors leads to the inhibition of adenylyl cyclase through coupling with Gi/o proteins.

Modulation of Downstream Effectors (e.g., Adenylate Cyclase Activity)

Dihydroergotamine (DHE) exerts its pharmacological effects by interacting with multiple receptor types, which in turn modulate various downstream intracellular signaling pathways. A key downstream effector influenced by DHE's receptor binding is adenylate cyclase. The modulation of adenylate cyclase activity is a crucial consequence of DHE's interaction with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

DHE's therapeutic activity in migraine is largely attributed to its agonist effects at 5-HT1D receptors. ncats.io These receptors are coupled to inhibitory G proteins (Gi/Go). drugbank.com Upon activation by DHE, the Gi/Go proteins inhibit the activity of adenylate cyclase. drugbank.com This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger involved in numerous cellular processes. The reduction in cAMP levels is thought to contribute to the inhibition of proinflammatory neuropeptide release from sensory nerve endings of the trigeminal system, a key mechanism in migraine pathophysiology. ncats.iodrugbank.com

Furthermore, DHE's interaction with other 5-HT receptors, such as 5-HT1B, also involves the inhibition of adenylate cyclase activity through Gi/Go protein coupling. drugbank.com This action contributes to the vasoconstriction of cranial blood vessels, another proposed mechanism for its anti-migraine efficacy. drugbank.com In addition to its effects on 5-HT receptors, DHE's complex pharmacology includes interactions with adrenergic and dopaminergic receptors, which can also influence adenylate cyclase activity and other downstream signaling cascades. ncats.ionih.gov Recent research has also highlighted DHE's ability to repress ATP-mediated sensitization of trigeminal ganglion neurons, further underscoring its multifaceted modulation of downstream signaling pathways relevant to migraine. jpccr.eu

High-Throughput Beta-Arrestin Recruitment Assays for Comprehensive Receptor Profiling

To gain a more comprehensive understanding of dihydroergotamine's (DHE) broad receptor pharmacology, modern high-throughput screening methods, such as β-arrestin recruitment assays, have been employed. nih.gov β-arrestins are ubiquitously expressed proteins that play a critical role in cell signaling by being recruited to G protein-coupled receptors (GPCRs) following ligand binding. nih.gov These assays provide a functional measure of receptor activity and have been instrumental in updating the pharmacological profile of DHE. nih.gov

A study utilizing the PathHunter® β-arrestin enzyme fragment complementation technology screened the functional receptor activity of DHE against a large panel of 168 GPCRs. nih.gov This high-throughput approach confirmed the extensive receptor profile of DHE, demonstrating significant agonist or antagonist activity at numerous receptors. nih.gov The assay principle involves the fusion of a fragment of β-galactosidase to the GPCR and the other fragment to β-arrestin. researchgate.net Ligand-induced recruitment of β-arrestin to the receptor facilitates the complementation of the enzyme fragments, generating a detectable signal. researchgate.net

The results from such assays have provided valuable data on DHE's interactions with various serotonin, dopamine, and adrenergic receptors, which are all implicated in the pathophysiology of migraine. nih.govresearchgate.net For instance, these studies have quantified DHE's agonist activity at several 5-HT receptor subtypes, which is central to its therapeutic effect. nih.gov

Table 1: DHE Functional Receptor Activity via β-Arrestin Recruitment Assay

ReceptorActivity TypeSignificance
5-HT1AAgonist>30% activity
5-HT1BAgonist>30% activity
5-HT1DAgonist>30% activity
5-HT2AAgonist>30% activity
α2A-adrenergicAntagonist>50% inhibition
D2Agonist>30% activity

This table is based on findings from high-throughput β-arrestin recruitment assays. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound

The pharmacological profile of dihydroergotamine (DHE) is intrinsically linked to its chemical structure, a semi-synthetic hydrogenated ergot alkaloid. ncats.io Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features responsible for its diverse receptor interactions and therapeutic effects.

A key structural modification that differentiates DHE from its parent compound, ergotamine, is the reduction of the double bond at the 9,10-position of the ergoline (B1233604) ring. nih.gov This hydrogenation significantly alters its pharmacological properties, resulting in a compound with greater α-adrenergic antagonist activity and reduced arterial vasoconstrictor and emetic potential compared to ergotamine. nih.gov This structural change is a prime example of how a specific modification can modulate the activity profile of a molecule.

SAR studies have also highlighted the importance of the stereochemistry of the lysergic acid moiety. The d-isomers of lysergic acid are generally inactive, indicating that the specific three-dimensional arrangement of the molecule is critical for its biological activity. gpatindia.com

Preclinical Pharmacodynamics and Pharmacokinetics of Dihydroergotamine Tartrate

Absorption and Distribution in Experimental Models

Bioavailability and Systemic Exposure in Animal Studies

Dihydroergotamine (B1670595) (DHE) demonstrates variable absorption and bioavailability that is highly dependent on the route of administration in animal models. Oral bioavailability is exceptionally low, estimated to be less than 1%, due to significant first-pass metabolism in the liver. ihs-headache.orgeur.nlresearchgate.net Studies in rats have shown that while DHE is absorbed from the gastrointestinal tract, its systemic availability is modest. aaem.pl In contrast, parenteral routes such as intramuscular and intravenous administration result in 100% bioavailability. nih.govnih.gov

Intranasal administration has been explored as a non-invasive alternative to injections. In animal models, nasal delivery has shown more promising bioavailability compared to the oral route, although it can be variable. nih.gov For instance, in cynomolgus monkeys, nasal absorption was found to be relatively rapid. sterimaxinc.com The bioavailability of intranasal DHE is approximately 40%. ihs-headache.orgnih.govnih.gov

The systemic exposure to DHE is also influenced by its high protein binding capacity, which is approximately 93%. semanticscholar.orgfda.gov This extensive binding to plasma proteins can affect the distribution and elimination of the compound.

Table 1: Bioavailability of Dihydroergotamine by Route of Administration in Animal Models

Route of Administration Bioavailability Key Findings
Oral < 1% Extremely low due to extensive first-pass metabolism. ihs-headache.orgeur.nlresearchgate.net
Intravenous (IV) 100% Complete systemic availability. nih.govnih.gov
Intramuscular (IM) 100% Complete systemic availability. nih.govnih.gov
Intranasal ~40% Offers a non-invasive alternative with moderate bioavailability. ihs-headache.orgnih.govnih.gov

Blood-Brain Barrier Permeation Studies (In Vitro and Animal Models)

The ability of dihydroergotamine to cross the blood-brain barrier (BBB) is a critical aspect of its mechanism of action in the central nervous system. Studies have confirmed that DHE can indeed permeate the BBB. aaem.pl Research in cat models using radiolabeled ³H-dihydroergotamine demonstrated its distribution within the central nervous system. aaem.pl The highest concentration of the drug was found in the mesencephalon, particularly in the dorsal raphe nucleus, with lower levels detected in the brain stem, spinal cord, and the gray matter of the cerebral cortex. aaem.pl This distribution pattern is significant as these areas are implicated in the pathophysiology of migraine.

Tissue Distribution Profiles in Animal Models

Following administration, dihydroergotamine exhibits a wide distribution throughout the body. The apparent steady-state volume of distribution is approximately 800 liters, indicating extensive tissue uptake. sterimaxinc.comdrugbank.comfda.report As mentioned in the previous section, studies in cats have provided detailed insights into its distribution within the central nervous system, showing a high affinity for specific brain regions like the mesencephalon. aaem.pl The extensive tissue distribution contributes to the prolonged therapeutic effects observed with DHE.

Metabolism and Biotransformation Pathways

Hepatic Metabolism and First-Pass Effects in Preclinical Models

Dihydroergotamine undergoes extensive metabolism, primarily in the liver. nih.govdrugbank.comfda.report This hepatic metabolism is responsible for the significant first-pass effect observed after oral administration, leading to very low oral bioavailability. researchgate.netnih.govnih.gov The primary enzyme responsible for the metabolism of DHE is cytochrome P450 3A4 (CYP3A4). semanticscholar.orgdrugs.com The extensive hepatic clearance results in the majority of the drug and its metabolites being eliminated through biliary excretion into the feces. nih.govfda.report

Identification and Characterization of Active Metabolites (e.g., 8'-β-Hydroxy Dihydroergotamine)

Several metabolites of dihydroergotamine have been identified, with 8'-β-hydroxydihydroergotamine being the major and most significant active metabolite. nih.govdrugbank.comfda.report This metabolite is present in plasma at concentrations 5 to 7 times higher than the parent compound. nih.govdrugbank.com Importantly, 8'-β-hydroxydihydroergotamine exhibits a pharmacological profile similar to dihydroergotamine, with equivalent potency at adrenergic and 5-HT receptors. drugbank.comfda.report

Table 2: Major Metabolites of Dihydroergotamine

Metabolite Significance Key Characteristics
8'-β-Hydroxy Dihydroergotamine Major active metabolite Plasma concentrations 5-7 times higher than DHE; equipotent at adrenergic and 5-HT receptors. nih.govdrugbank.comfda.report
Dihydrolysergic acid Minor metabolite nih.govdrugbank.com
Dihydrolysergic amide Minor metabolite nih.govdrugbank.com
Oxidative proline ring-opened metabolite Minor metabolite nih.govdrugbank.com

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

The metabolism of dihydroergotamine is significantly influenced by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a pivotal role. nih.govnih.govdrugs.com Studies have demonstrated that DHE is extensively metabolized, primarily by the CYP3A4 isoenzyme. drugs.com This metabolic process is crucial for the clearance of the drug from the body.

In preclinical models, particularly in rats, the cytochrome P-450 isozyme induced by macrolide antibiotics, which is similar to the human CYP3A4, has shown a high affinity for binding and metabolizing DHE. nih.gov However, research also suggests the involvement of other cytochrome P-450 proteins in the metabolism of DHE. nih.gov

Furthermore, in vitro studies using rat liver microsomes have shown that dihydroergotamine can act as an inhibitor of CYP3A4 activity in a dose-dependent manner. nih.govdrugbank.com This inhibitory effect highlights the complex interaction of DHE with the CYP450 system, where it acts as both a substrate and an inhibitor. drugbank.comfda.govsterimaxinc.com The potential for drug interactions is significant, as co-administration with potent CYP3A4 inhibitors can lead to increased plasma concentrations of DHE. drugs.comdrugs.com

Formation of Minor Metabolites (e.g., Dihydrolysergic Acid, Dihydrolysergic Amide)

While the major metabolic pathway of dihydroergotamine leads to the formation of 8'-β-hydroxydihydroergotamine, several minor metabolites are also produced. nih.govfda.govdrugs.com These include dihydrolysergic acid and dihydrolysergic amide. nih.govfda.govdrugs.com Another minor metabolite is formed through the oxidative opening of the proline ring. drugbank.comnih.govfda.govdrugs.comfda.gov

Excretion Routes in Animal Models

The elimination of dihydroergotamine and its metabolites from the body occurs through specific excretion routes, which have been characterized in various animal models.

Biliary Elimination and Fecal Excretion Predominance

The primary route of excretion for dihydroergotamine is via the bile, leading to elimination in the feces. nih.govfda.govfda.govbauschhealth.comsterimaxinc.comfda.gov This has been consistently observed across different animal species. In studies involving radiolabeled dihydroergotamine in rats, biliary excretion was identified as the predominant pathway for the excretion of radioactivity following both intravenous and intranasal administration. nih.gov Similarly, in rabbits, biliary elimination is the main route, with a significant portion of the administered radioactivity recovered in the feces. nih.gov

Renal Excretion Characteristics

Renal excretion plays a less significant role in the elimination of unchanged dihydroergotamine. nih.govfda.govfda.gov In intramuscular studies, only a small percentage of the administered dose is excreted in the urine as the parent drug. nih.govfda.govbauschhealth.com For instance, after intramuscular injection, approximately 6% to 7% of unchanged dihydroergotamine is found in the urine. nih.govfda.govfda.govfda.govtrudhesa.com The renal clearance of dihydroergotamine appears to be consistent regardless of the route of administration. fda.govfda.govfda.govbauschhealth.comfda.govtrudhesa.com

Pharmacological Duration of Action in Preclinical Settings

The duration of action of dihydroergotamine is a key aspect of its pharmacological profile and has been investigated in preclinical in vitro models.

In Vitro Studies on Duration of Action

In vitro experiments using isolated canine saphenous and femoral veins have provided insights into the prolonged effects of dihydroergotamine. nih.gov These studies have shown that dihydroergotamine induces venoconstriction that can persist for several hours, even after the drug has been removed from the bathing solution. nih.gov This sustained effect suggests a slow dissociation from its receptor binding sites. neurology.org The contractile responses of human isolated coronary arteries to dihydroergotamine were also found to be sustained over a 90-minute period even after repeated washings, in contrast to other compounds that showed a rapid decline. ahajournals.org This persistent action at the tissue level contributes to its long-lasting pharmacological effects. neurology.org

Correlation of Receptor Binding with Observed Pharmacological Effects in Animal Models

Dihydroergotamine (DHE) exhibits a complex and broad pharmacological profile due to its interaction with multiple receptor subtypes, which explains its diverse effects observed in preclinical animal models. nih.gov The therapeutic activity of dihydroergotamine in migraine is primarily attributed to its agonist effect at 5-HT1D receptors. ncats.io The chemical structure of DHE is similar to that of naturally occurring neurotransmitters such as epinephrine, norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506), leading to its binding to a wide array of receptors. nih.gov This extensive receptor interaction profile is believed to be responsible for its antimigraine effects, which involve more than just vasoconstriction. nih.gov

The antimigraine action of DHE is thought to result from its inhibitory effects on neurogenic inflammation and neuronal transmission, not solely from vasoconstriction. nih.gov In animal models, DHE has been shown to inhibit dural plasma extravasation following trigeminal ganglion stimulation. doi.org This effect is likely mediated by its agonist activity at 5-HT1B and 5-HT1D receptors, which are located on trigeminal nerve endings, leading to an inhibition of the release of proinflammatory neuropeptides. ncats.ioresearchgate.net Furthermore, DHE may block the trigeminovascular pathway centrally. doi.org In a cat model, the highest binding density of radiolabeled dihydroergotamine was observed in the mesencephalon, particularly in the dorsal raphe nucleus, as well as in the brain stem and spinal cord. aaem.pl

Dihydroergotamine's interaction with various receptor systems has been quantified through receptor binding studies. These affinities correlate with specific pharmacological effects observed in animal models.

Serotonin (5-HT) Receptors: DHE is a potent agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.gov Its high affinity for 5-HT1B and 5-HT1D receptors is central to its antimigraine effects. researchgate.netresearchgate.net Activation of 5-HT1B receptors on intracranial blood vessels leads to vasoconstriction, particularly in the carotid vascular bed, which has been observed in animal studies. ncats.iodoi.org The activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of proinflammatory neuropeptide release. ncats.ioresearchgate.net DHE also binds to 5-HT2A and 5-HT2C receptors. ncats.io The agonist actions of DHE and its major metabolite, 8′-hydroxy-DHE, at 5-HT2B and 5-HT2C receptors may also contribute to its therapeutic efficacy. nih.gov In rat dorsal raphe nucleus slices, both DHE and 8'-OH-DHE inhibited the firing of serotoninergic neurons, an effect mediated by 5-HT1A receptors. ncats.io

Adrenergic Receptors: Dihydroergotamine exhibits greater alpha-adrenergic antagonist activity compared to ergotamine. nih.gov It binds to α2A, α2B, and α1 receptors. ncats.io The interaction with α-adrenoceptors, in addition to 5-HT1 receptors, contributes to the inhibition of the vasodepressor sensory CGRPergic outflow. aaem.pl In therapeutically relevant concentrations, DHE acts as an agonist at α-adrenoceptors. ihs-headache.org

Dopamine Receptors: DHE also has a high affinity for dopamine D2L and D3 receptors. ncats.ioresearchgate.net The interaction with dopaminergic receptors is thought to be responsible for some of its side effects, such as nausea and vomiting. researchgate.net In a study on Wistar rats, long-term oral administration of DHE led to changes in the concentration of monoaminergic neurotransmitters, including dopamine, in brain structures responsible for motor functions, which correlated with an observed increase in motor activity. aaem.pl

The following tables provide an overview of the receptor binding affinities of dihydroergotamine and the correlation with its pharmacological effects in animal models.

Table 1: Receptor Binding Profile of Dihydroergotamine

Receptor SubtypeBinding Affinity (pKi)Species/Tissue
5-HT1A8.2Rat Brain
5-HT1B8.1Rat Brain
5-HT1D8.5Bovine Caudate
5-HT2A7.9Rat Cortex
5-HT2C7.4Porcine Choroid Plexus
α1-adrenergic7.6Rat Brain
α2-adrenergic8.2Rat Brain
Dopamine D28.2Rat Striatum
Data sourced from multiple studies and may represent approximate values. doi.orgihs-headache.org

Table 2: Correlation of Receptor Binding and Pharmacological Effects in Animal Models

Receptor TargetObserved Pharmacological Effect in Animal Models
5-HT1B/1DInhibition of dural plasma extravasation after trigeminal ganglion stimulation in rats. doi.org Vasoconstriction of carotid vascular bed. doi.org Inhibition of proinflammatory neuropeptide release. ncats.io
5-HT1AInhibition of serotoninergic neuron firing in the rat dorsal raphe nucleus. ncats.io
5-HT2B/2CAgonist activity in transfected fibroblasts, potential relevance to antimigraine effects. nih.gov
α-AdrenergicInhibition of vasodepressor sensory CGRPergic outflow in rats. aaem.pl
Dopamine D2/D3Changes in monoaminergic neurotransmitter levels and increased motor activity in Wistar rats. aaem.pl

Neurobiological and Cellular Mechanisms in Preclinical Models of Dihydroergotamine Tartrate

Modulation of Trigeminal System Pathways

The trigeminovascular system is a critical player in the pathophysiology of migraine. Dihydroergotamine (B1670595) exerts significant influence over this system through multiple actions.

Inhibition of Trigeminal Nucleus Caudalis Transmission

The trigeminal nucleus caudalis (TNC) is a key relay station for nociceptive information from the cranial dura mater. Studies in animal models have demonstrated that DHE can inhibit the activation of central trigeminal neurons. oup.com For instance, in cats, intravenous administration of DHE has been shown to block the activation of the TNC, thereby inhibiting the release of pro-inflammatory prostaglandins (B1171923) from glial cells. oup.comaaem.pl This central inhibitory action is crucial as it occurs independently of DHE's peripheral effects, suggesting a direct impact on central pain processing pathways. oup.com Research has shown that DHE can inhibit second-order trigeminal neurons in the trigeminocervical complex, pointing to a neural mode of action. nih.gov

Effects on Afferent Signaling to Trigeminal Sensory Neurons

Dihydroergotamine's influence extends to the primary afferent neurons of the trigeminal system. It has been shown to repress ATP-mediated sensitization of trigeminal ganglion neurons. aaem.pl This action is significant as ATP is a key molecule involved in peripheral sensitization and the generation of pain signals.

Impact on Neurogenic Inflammation and Peptide Release

A hallmark of migraine pathophysiology is neurogenic inflammation, a process involving the release of vasoactive neuropeptides from trigeminal nerve endings. Dihydroergotamine effectively counteracts this process. Preclinical studies have consistently shown that DHE blocks neurogenic plasma protein extravasation in the dura mater. nih.gov This is achieved, in part, by inhibiting the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and key mediator of neurogenic inflammation. nih.govresearchgate.netnih.gov In rat models, DHE has been observed to decrease the elevated plasma levels of CGRP during electrical stimulation of the trigeminal ganglion. nih.govresearchgate.net This inhibition of CGRP release is thought to be mediated through its action on presynaptic 5-HT1D receptors on trigeminal nerve terminals. nih.govresearchgate.net

Regulation of Monoaminergic Neurotransmission in Central Nervous System Models

Beyond the trigeminal system, dihydroergotamine's broad receptor profile allows it to modulate various neurotransmitter systems within the central nervous system (CNS). aaem.pl Its structural similarity to biogenic amines like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) underlies its complex pharmacological actions. aaem.pl

Serotonergic Neurotransmission Modulation

Dihydroergotamine exhibits a high affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. aaem.pl Its agonist activity at 5-HT1B/1D receptors is considered a primary mechanism for its anti-migraine effects, leading to both cranial vasoconstriction and inhibition of neuropeptide release. researchgate.netresearchgate.net Studies in Wistar rats have shown that DHE administration can modulate serotonergic neurotransmission in various brain structures, with the exception of the hippocampus. aaem.plresearchgate.net

Noradrenergic Neurotransmission Modulation

Table 1: Summary of Dihydroergotamine Tartrate's Preclinical Mechanistic Actions

System Mechanism Key Findings in Preclinical Models Primary Receptor Targets
Trigeminal System Inhibition of Trigeminal Nucleus Caudalis (TNC) Transmission Blocks activation of central trigeminal neurons. oup.com -
Effects on Afferent Signaling Represses ATP-mediated sensitization of trigeminal ganglion neurons. aaem.pl -
Impact on Neurogenic Inflammation Blocks plasma protein extravasation in the dura mater. nih.gov Inhibits the release of Calcitonin Gene-Related Peptide (CGRP). nih.govresearchgate.net 5-HT1D
Central Nervous System Serotonergic Modulation Modulates serotonergic neurotransmission in various brain regions. aaem.plresearchgate.net 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C
Noradrenergic Modulation Modulates noradrenergic neurotransmission. aaem.plresearchgate.net Adrenergic receptors

Alterations in Neurotransmitter and Metabolite Concentrations in Brain Structures

Long-term administration of this compound in preclinical models has been shown to significantly alter the concentrations of monoaminergic neurotransmitters and their metabolites in key brain structures responsible for cognitive and motor functions. aaem.plnih.gov In a study involving adult male Wistar rats, High-Performance Liquid Chromatography (HPLC) was used to measure these changes after six weeks of DHE administration. aaem.plaaem.pl

The investigation revealed notable changes in the levels of noradrenaline, dopamine, serotonin, and their metabolites in the prefrontal cortex, striatum, cerebellum, and spinal cord. aaem.plmdpi.com However, no significant changes were observed in the hippocampus. aaem.plresearchgate.netnih.gov Specifically, a significant alteration in dopamine levels was recorded in the striatum of the rats studied. aaem.pl These findings demonstrate that DHE can modulate noradrenergic, serotonergic, and dopaminergic neurotransmission within specific regions of the central nervous system. aaem.plresearchgate.net

Table 1: Summary of Dihydroergotamine's Effect on Neurotransmitter Concentrations in Rat Brain Structures

Brain Structure Effect on Monoaminergic Neurotransmitters & Metabolites
Prefrontal Cortex Changes Observed
Hippocampus No Changes Observed
Striatum Changes Observed (Significant differences in Dopamine levels)
Cerebellum Changes Observed
Spinal Cord Changes Observed

Data sourced from studies on Wistar rats following 6-week DHE administration. aaem.plnih.govaaem.pl

Investigations into Behavioral and Cognitive Effects in Animal Models

Spatial Behavior and Memory Assessments (e.g., Morris Water Maze in Rats)

The effect of this compound on spatial learning and memory has been evaluated using the Morris Water Maze test in rats. aaem.plnih.gov In these preclinical studies, adult male Wistar rats were administered DHE for six weeks before being tested. nih.govaaem.pl The results from these assessments indicated that DHE administration did not have a discernible influence on the learning processes or on spatial memory. aaem.plresearchgate.netnih.gov The rats treated with DHE performed similarly to the control group in the tasks designed to assess their ability to learn and remember the location of a hidden platform. aaem.pl While DHE has been shown to reverse memory impairment in a scopolamine-induced amnesia model, the primary studies focusing on its direct effect show no significant impact on baseline spatial memory. mdpi.com

Motor Activity and Locomotion Studies in Rodents

Contrary to its effects on memory, this compound has been observed to have a significant impact on motor activity in rodent models. aaem.plnih.gov In studies where rats were evaluated in the Morris Water Maze, a notable increase in motor activity and locomotion was observed in the animals that received DHE. researchgate.netnih.govaaem.pl This increase in movement was apparent in both cued (visible platform) and non-cued (hidden platform) behavioral tasks. aaem.plnih.gov The heightened locomotion is believed to be supported by DHE's ability to modulate noradrenergic, serotonergic, and dopaminergic neurotransmission in brain structures that regulate motor functions. aaem.plresearchgate.net

Table 2: Behavioral and Cognitive Effects of Dihydroergotamine in Rodent Models

Assessment Area Test Model Finding in Preclinical Studies
Spatial Learning & Memory Morris Water Maze No significant influence on learning or memory. aaem.plresearchgate.netnih.gov

Cellular and Subcellular Mechanisms of Action

Direct Stimulatory Effects on Smooth Muscle

This compound exerts a direct stimulatory effect on the smooth muscle of peripheral and cranial blood vessels. medscape.com This action is a core component of its pharmacological mechanism. medscape.com The effect is primarily mediated through its agonist activity at specific serotonin receptors, particularly the 5-HT1b receptors located in the smooth muscle of cranial vasculature. drugbank.com Activation of these receptors leads to vasoconstriction, counteracting the vasodilation that occurs during certain neurovascular events. researchgate.netdrugbank.com Furthermore, DHE's interaction with alpha-adrenergic receptors contributes to this vasoconstrictive effect. researchgate.netmedscape.com This direct action on vascular smooth muscle cells is a key mechanism underlying its therapeutic applications. researchgate.netdrugbank.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Dopamine
Serotonin (5-hydroxytryptamine, 5-HT)
Noradrenaline (Norepinephrine)
Adrenaline
Scopolamine
Pyrilamine
Famotidine
Metoprine
8-chlorotheophylline

Investigation of Vasoconstrictor Effects in Specific Vascular Beds (e.g., carotid, arteriovenous anastomoses) in Animal Models

Dihydroergotamine (DHE) demonstrates notable vasoconstrictor properties, particularly within the carotid vascular bed, a phenomenon extensively studied in various animal models. ihs-headache.orgdoi.org This selective action is a key component of its proposed mechanism in treating migraine.

In anesthetized dogs, intracarotid infusions of DHE have been shown to cause a dose-dependent reduction in external carotid blood flow. nih.gov Specifically, doses ranging from 5.6 to 31 μ g/min resulted in a decrease of up to 49±5%. nih.gov This vasoconstriction is primarily mediated by both 5-HT1B/1D receptors and α2-adrenoceptors. nih.govscispace.com The involvement of these receptors was confirmed in studies where the simultaneous blockade of both receptor types abolished the carotid vascular effects of DHE. nih.govscispace.com

Further investigations in pigs have elaborated on the distribution of this vasoconstriction. Intravenous administration of DHE led to a dose-dependent reduction in blood flow through arteriovenous anastomoses (AVAs) within the carotid circulation. nih.gov This shunting of blood away from the AVAs resulted in an increase in nutrient blood flow to the tissues. nih.gov This selective constriction of AVAs is considered a significant factor in its therapeutic effect. ihs-headache.orgdoi.org Studies in pigs have shown that DHE can reverse the increase in carotid blood flow induced by human α-CGRP, a neuropeptide implicated in migraine pathophysiology. eur.nl

The vasoconstrictor action of DHE is more pronounced on large arteries and veins compared to arterioles, which are the primary resistance vessels. ihs-headache.org This characteristic contributes to its specific effects on cephalic blood flow without significantly impacting cerebral blood flow in many instances. ihs-headache.orgdoi.org Animal models, including those involving dogs, pigs, cats, and monkeys, have consistently demonstrated this selective vasoconstrictor action in the carotid vascular bed. nih.govscispace.com

Reversal of Central Sensitization in Animal Models

Central sensitization is a phenomenon implicated in the progression and chronification of migraine, leading to symptoms like cutaneous allodynia. nih.gov Preclinical studies suggest that dihydroergotamine (DHE) may have a significant role in counteracting this process. In an animal model, DHE was shown to reverse established central sensitization, a feat that a triptan was unable to achieve. nih.gov This suggests a distinct mechanism of action for DHE compared to other acute migraine therapies.

The ability of DHE to reverse central sensitization is thought to be linked to its interaction with various receptors in the central nervous system. nih.gov The blockade of transmission in the trigeminal nucleus caudalis is a proposed mechanism through which DHE exerts this effect. dovepress.com The trigeminal nucleus caudalis is a key site for the processing of sensory information from the head and face, and its sensitization is a critical step in the development of migraine pain and associated symptoms.

Further evidence for the central action of DHE comes from studies showing its ability to inhibit dural plasma extravasation following trigeminal ganglion stimulation in rats. doi.org This effect may be coupled to the blockade of neuropeptide release from perivascular nerves. ihs-headache.org By modulating these central pain pathways, DHE can potentially alleviate the persistent neuronal hyperexcitability that characterizes central sensitization.

Effects on Histamine (B1213489) Levels and Release Mechanisms in Experimental Systems

Recent research has uncovered a novel mechanism of action for dihydroergotamine (DHE) involving the histaminergic system. In a study using Wistar rats, intraperitoneal administration of DHE was found to increase histamine levels in the hippocampus. nih.govmdpi.com This effect was observed one hour after administration but was not sustained at the five-hour mark, suggesting a transient effect possibly linked to the peak plasma concentration of DHE. mdpi.comresearchgate.net

The proposed mechanism for this increase in histamine is the inhibition of histamine N-methyltransferase (HNMT), an enzyme responsible for the degradation of histamine in the brain. mdpi.com By inhibiting HNMT, DHE leads to an accumulation of histamine in specific brain regions. mdpi.com

The functional significance of this finding was explored in a scopolamine-induced amnesia model in rats. DHE was shown to reverse the memory impairment caused by scopolamine. nih.govmdpi.com Importantly, this pro-cognitive effect of DHE was blocked by pre-treatment with pyrilamine, a histamine H1 receptor antagonist. nih.govmdpi.com This indicates that the memory-enhancing effects of DHE in this model are mediated through the histaminergic system.

Advanced Analytical and Bioanalytical Methodologies in Dihydroergotamine Tartrate Research

Chromatographic Techniques

Chromatography, a powerful separation science, is indispensable in the analysis of dihydroergotamine (B1670595) tartrate and its related compounds. Various chromatographic methods have been developed and optimized for different analytical challenges.

High Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the precise quantification of dihydroergotamine and its metabolites in various matrices, including pharmaceutical preparations and biological fluids. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, offering excellent separation capabilities. researchgate.net

In a typical RP-HPLC setup, a C18 or a phenyl-based column is used as the stationary phase. researchgate.netgoogle.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to optimize the separation and stability of the analytes. researchgate.netsci-hub.box For instance, a mobile phase of acetonitrile and water (50:50, v/v) adjusted to pH 3 has been successfully used. researchgate.netsci-hub.box The flow rate is typically maintained around 1.0 to 1.5 mL/min. researchgate.netgoogle.com

Researchers have developed sensitive and specific HPLC methods for the simultaneous determination of dihydroergotamine and its main metabolite, 8'-hydroxydihydroergotamine, in human plasma. nih.gov These methods often involve liquid-liquid extraction for sample cleanup followed by analysis on a C18 column and detection by tandem mass spectrometry, achieving low limits of quantitation in the picogram per milliliter range. researchgate.net The in vitro metabolism of dihydroergotamine has also been investigated using HPLC coupled with mass spectrometry (HPLC-MS/MS) to analyze metabolites formed in reactions with rat liver microsomes. researchgate.net

The following table summarizes typical HPLC conditions for dihydroergotamine analysis:

ParameterConditionSource
Column Inertsil ODS-3 C18 (150 mm × 4.6 mm, 3 μm) google.com
Mobile Phase Acetonitrile:Water (50:50, v/v), pH 3 researchgate.net
Flow Rate 1.5 mL/min google.com
Detection UV at 220 nm google.com
Column Temperature 25°C google.com

High-Performance Thin-Layer Chromatography (HPTLC) for Multi-Component Analysis and Stability Studies

High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile and efficient alternative for the analysis of dihydroergotamine, particularly in multi-component formulations and for stability-indicating assays. mdpi.com This technique allows for the simultaneous analysis of multiple samples, making it cost-effective and rapid. researchgate.net

For the separation of dihydroergotamine from other active ingredients and degradation products, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.net A suitable developing system, or mobile phase, is crucial for achieving good separation. For example, a mixture of ethyl acetate, ethanol, and ammonia (B1221849) has been used effectively. researchgate.net

HPTLC methods have been validated for their ability to serve as stability-indicating assays. mdpi.com Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, and oxidation, are performed to demonstrate that the method can effectively separate the intact drug from its degradation products. mdpi.com Research has shown that dihydroergotamine is susceptible to degradation under acidic, basic, and oxidative stress, and HPTLC can resolve the parent drug from these byproducts. mdpi.com

The following table outlines an HPTLC method for the analysis of a multi-component pharmaceutical formulation containing ergotamine:

ParameterConditionSource
Stationary Phase HPTLC silica gel 60 F254 plates researchgate.net
Developing System Ethyl acetate:Ethanol:Ammonia (9:1:0.1, v/v/v) researchgate.net
Detection UV at 272 nm researchgate.net

Gas Chromatography (GC) Applications in Early Research

While less common in modern analyses of dihydroergotamine due to the compound's high molecular weight and low volatility, Gas Chromatography (GC) played a role in earlier research. sci-hub.box For the analysis of ergotamine in human plasma, GC coupled with mass spectrometry (GC-MS) has been utilized. researchgate.net This approach often required derivatization to increase the volatility of the analyte, making it suitable for GC analysis.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are almost always coupled with chromatographic separations to provide detection and quantification of dihydroergotamine tartrate. The choice of detector depends on the required sensitivity, selectivity, and the nature of the analysis.

Fluorimetric Detection Methods in Research Assays

Fluorimetric detection offers high sensitivity and selectivity for compounds that exhibit native fluorescence, such as dihydroergotamine. nih.govnih.govlew.ro This method is particularly valuable for bioanalytical assays where the concentration of the analyte is very low. nih.gov

In HPLC systems, a fluorescence detector is placed after the column. lew.ro The eluent passes through the detector's flow cell, where it is excited by light of a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. lew.ro For dihydroergotamine, excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio. For instance, an excitation wavelength of 280 nm and an emission wavelength of 350 nm have been used for the determination of dihydroergotamine mesylate. lew.ro

Highly sensitive methods have been developed using fluorimetric detection for the determination of sub-nanogram amounts of dihydroergotamine in plasma and urine. nih.gov These methods often incorporate on-line solid-phase extraction for sample enrichment prior to chromatographic separation and detection. nih.gov

UV Detection in Chromatographic Analysis

Ultraviolet (UV) detection is a robust and widely used technique in HPLC for the analysis of this compound. researchgate.netsci-hub.box It is based on the principle that the analyte absorbs light in the UV-visible region of the electromagnetic spectrum.

The selection of the detection wavelength is critical for achieving good sensitivity and minimizing interference from other components in the sample matrix. sci-hub.box For dihydroergotamine and related ergot alkaloids, a wavelength of around 220 nm or 240 nm is often chosen. google.comsci-hub.box A study determining ergotamine tartrate in combination with other drugs used UV detection at 240 nm. researchgate.net

UV detection is commonly employed for routine quality control analysis of pharmaceutical formulations containing dihydroergotamine, providing reliable and reproducible results. google.com

The following table compares the application of Fluorimetric and UV detection in the analysis of ergotamine tartrate:

Detection MethodExcitation Wavelength (nm)Emission Wavelength (nm)UV Wavelength (nm)ApplicationSource
Fluorimetric 310360-Determination with metoclopramide researchgate.net
UV --240Determination with metoclopramide, caffeine, and paracetamol researchgate.net
Fluorimetric 280350-Determination of Dihydroergotamine Mesylate lew.ro

Mass Spectrometry (MS) for Structural Elucidation and Quantification of Metabolites

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool in the study of dihydroergotamine's metabolism. This powerful technique allows for both the identification of metabolic products and their precise measurement in biological samples.

Structural Elucidation: The primary metabolite of dihydroergotamine in humans has been identified as 8'-hydroxy-dihydroergotamine. nih.gov This discovery was facilitated by analyzing samples from human liver microsomal incubates, which demonstrated that the 8'-hydroxy derivative was the principal metabolite formed. nih.gov Tandem mass spectrometry helps in elucidating such structures by inducing fragmentation of the protonated molecular ion into characteristic product ions. For dihydroergotamine, key fragment ions are observed at a mass-to-charge ratio (m/z) of 253 and 210. nih.gov This fragmentation pattern provides a structural fingerprint that aids in identifying the parent compound and its derivatives in complex biological matrices. In vitro metabolism studies using rat liver microsomes and biomimetic oxidation models further support the analysis of metabolites via HPLC-MS/MS. researchgate.net

Research Findings on Dihydroergotamine (DHE) Metabolite Analysis using MS
AnalyteMatrixAnalytical TechniqueKey Finding/ParameterSource
8'-hydroxy-dihydroergotamineHuman Liver MicrosomesNot SpecifiedIdentified as the primary metabolite of DHE. nih.gov
DihydroergotamineGeneralTandem MSProduces characteristic fragment ions at m/z 253 and 210. nih.gov
DHE & 8'-hydroxy-DHEHuman Plasma and UrineNot SpecifiedMetabolite concentration exceeded parent drug by 5-7 times. nih.gov
DihydroergotamineHuman PlasmaLC-MS/MSLower Limit of Quantitation (LOQ) of 10.0 pg/ml. researchgate.net
8'-hydroxy-dihydroergotamineHuman PlasmaLC-MS/MSLower Limit of Quantitation (LOQ) of 11.0 pg/ml. researchgate.net

Immunoassay and Other Biological Assay Developments for Research Purposes

Beyond mass spectrometry, immunoassays and other biological assays have been developed for research involving dihydroergotamine, offering alternative or complementary approaches for detection and functional characterization.

Immunoassays: Immunoassays have been developed for both ergotamine and dihydroergotamine. capes.gov.brtandfonline.com These methods often utilize a common tritium (B154650) (³H)-labelled ligand as a tracer for a specific antibody. tandfonline.com While useful, researchers have noted potential pitfalls that need to be overcome to ensure reliable results. tandfonline.com These assays are based on the principle of competitive binding, where the analyte in a sample competes with a labeled tracer for a limited number of antibody binding sites. The amount of tracer displaced is proportional to the concentration of the analyte.

Other Biological Assays: Receptor binding studies are a critical type of biological assay used in dihydroergotamine research. These assays measure the affinity of a compound for specific receptor sites. For instance, the primary metabolite, 8'-hydroxy-dihydroergotamine, was evaluated in receptor binding studies using mammalian brain preparations. The results showed that the metabolite had IC50 values at six different monoaminergic binding sites that were similar to those of the parent dihydroergotamine, suggesting it is also an active compound. nih.gov Other research has investigated the effects of this compound on lung cancer cells, employing assays to evaluate parameters like cell survival, apoptosis, and mitophagy. researchgate.netmedchemexpress.com

Comparison of Research Assay Types for Dihydroergotamine
Assay TypePrincipleApplication in DHE ResearchExample/NoteSource
ImmunoassayCompetitive binding between analyte and a labeled tracer for a specific antibody.Quantification of dihydroergotamine in biological samples.Uses a common ³H-labelled ligand as a tracer. tandfonline.com
Receptor Binding AssayMeasures the affinity of a compound for specific neurotransmitter receptors.Characterizing the pharmacological activity of DHE and its metabolites.Used to show that 8'-hydroxy-DHE has similar receptor affinity to DHE. nih.gov
Cell-Based AssaysEvaluates the biological effect of a compound on living cells.Investigating potential new therapeutic applications (e.g., anticancer effects).Assays for apoptosis and mitophagy in lung cancer cells treated with DHE. researchgate.netmedchemexpress.com

Method Validation and Green Chemistry Considerations in Analytical Research

The development of reliable analytical methods for this compound research is governed by rigorous validation protocols and an increasing emphasis on environmental sustainability.

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. semanticscholar.org Key parameters are assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For an HPLC method determining the related compound ergotamine tartrate, intra- and inter-day assay RSD values were less than 2.35%. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. For an HPLC method analyzing five ergot alkaloids, accuracy ranged from 98.02% to 100.53%. researchgate.net

Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). A validated LC-MS/MS method for dihydroergotamine and its 8'-hydroxylated metabolite in human plasma demonstrated high sensitivity, with LOQs of 10.0 pg/ml and 11.0 pg/ml, respectively. researchgate.net

Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC methods, this is demonstrated by the ability to obtain sharp, well-resolved peaks without interference from other components in the sample. tandfonline.com

Validation Parameters for Ergot Alkaloid Analytical Methods
Validation ParameterDefinitionExample FindingSource
Precision (%RSD)Agreement among a series of measurements.< 2.35% for an ergotamine tartrate HPLC method. researchgate.net
Accuracy (% Recovery)Closeness of the result to the true value.98.02% to 100.53% for an ergot alkaloid HPLC method. researchgate.net
Sensitivity (LOQ)Lowest amount of analyte that can be quantitatively determined.10.0 pg/ml for DHE in plasma via LC-MS/MS. researchgate.net
Linearity (r²)Ability to elicit results directly proportional to analyte concentration.> 0.9995 for an HPLC method. nih.gov

Green analytical chemistry aims to develop methods that are more environmentally friendly by reducing or eliminating the use and generation of hazardous substances. This involves minimizing solvent and energy consumption and improving operator safety.

One tool to assess the environmental impact of an analytical method is the Analytical GREEnness (AGREE) metric. nih.gov The AGREE tool evaluates a method based on the 12 principles of green analytical chemistry. It uses a software-based calculator that provides a comprehensive assessment, resulting in a final score that visually represents the greenness of the method. nih.gov Criteria evaluated include the amount and toxicity of solvents used, energy consumption of instruments, the number of procedural steps, and the amount of waste generated. nih.gov

While specific AGREE index scores for this compound methods are not prominently published, the principles are actively applied. For example, research on ergotamine tartrate has focused on developing RP-HPLC methods that utilize a simple mobile phase composition and lower solvent consumption, explicitly described as an "environmentally friendly chromatographic procedure". researchgate.net Such modifications contribute to a better green chemistry profile, reducing both environmental impact and operational costs.

Principles of Green Analytical Chemistry (Assessed by AGREE)
Principle NumberDescription
1Sample collection integration with the analytical process.
2Minimization of sample size.
3In-situ measurements.
4Minimization of sample preparation steps.
5Automation and miniaturization of methods.
6Reduction or elimination of derivatization.
7Minimization of waste generation.
8Minimization of operator exposure (improved safety).
9Reduction of energy consumption.
10Use of renewable resources and bio-based solvents.
11Reduction/replacement of toxic reagents.
12Increased biodegradability of waste.

Emerging Research Areas and Future Directions for Dihydroergotamine Tartrate

Research into Novel Drug Delivery Systems and Their Pharmacological Impact

Given that oral administration of dihydroergotamine (B1670595) tartrate results in poor bioavailability due to extensive first-pass metabolism, research has focused on alternative routes that enhance systemic absorption and optimize its pharmacodynamic effects. nih.gov

Preclinical Development of Inhaled Formulations for Enhanced Bioavailability and Pharmacodynamics

An area of significant investigation has been the development of inhaled DHE formulations designed to deliver the drug directly to the highly vascularized tissue of the lungs, bypassing gastrointestinal and hepatic metabolism. Preclinical development programs for an orally inhaled formulation known as MAP0004, which used supercritical fluid processed DHE particles, were completed. nih.gov Pharmacokinetic studies of this inhaled formulation demonstrated a distinct profile compared to intravenous (IV) administration. While the peak plasma concentration (Cmax) was approximately 1/30th of that seen with a 1.0 mg IV dose, the total drug exposure (AUC) was about one-third of the IV route, indicating significant systemic absorption via the lungs. nih.gov

Research into Enhanced Intranasal Delivery Mechanisms and Absorption Characteristics

The intranasal route offers a non-invasive method for systemic drug delivery, but conventional nasal sprays have shown variable and often low bioavailability (around 32-40%). nih.govmedchemexpress.com To address this, research is underway on advanced delivery mechanisms that improve absorption characteristics.

One approach involves the use of chitosan (B1678972) nanoparticles (CS-NPs) as a carrier system. Chitosan, a mucoadhesive polysaccharide, can enhance drug permeability across mucosal membranes. researchgate.net A preclinical study in Sprague-Dawley rats demonstrated that DHE-loaded CS-NPs significantly improved bioavailability. researchgate.netacs.org The absolute bioavailability of the DHE intranasal nanoparticle formulation was 82.5%, a substantial increase compared to the 53.2% bioavailability of a standard DHE intranasal solution. researchgate.netacs.org

Pharmacokinetic Parameters of Intranasal DHE Formulations in Rats. researchgate.netacs.org
FormulationAbsolute Bioavailability (%)Cmax (ng/mL)Tmax (minutes)
DHE Intranasal Solution53.2 ± 7.7161 ± 10.540
DHE Chitosan Nanoparticles (CS-NPs)82.5 ± 12.3213 ± 3240

Another area of innovation is the development of technology for "Precision Olfactory Delivery" (POD). This technology uses a propellant-driven device to deliver a DHE powder formulation (STS101) deeper into the upper nasal cavity, a region rich in vasculature that is not typically reached by standard nasal sprays. researchgate.netchemrxiv.org This method is designed to provide more rapid and consistent absorption. chemrxiv.org Pharmacokinetic studies in healthy adults showed that this system resulted in significantly higher and more rapid drug absorption compared to the commercially available Migranal® nasal spray. researchgate.net

Comparative Pharmacokinetics of Intranasal DHE (5.2 mg STS101) vs. Migranal® in Healthy Adults. researchgate.net
Pharmacokinetic ParameterSTS101 (Powder)Migranal® (Spray)
Mean Cmax (pg/mL)2175961
Mean AUC0-2h (hpg/mL)29791316
Mean AUC0-inf (hpg/mL)120306498

Investigation of New Biological Targets and Pathways

Exploratory research is uncovering novel biological activities for dihydroergotamine tartrate, suggesting its potential interaction with pathways beyond its well-established effects on serotonergic, dopaminergic, and adrenergic receptors.

Exploratory Studies into Potential Antiviral Activities

Recent preclinical research has identified potential antiviral properties of dihydroergotamine. In silico screening studies, which use computational models to predict drug-target interactions, identified dihydroergotamine as a compound that could bind to the SARS-CoV-2 spike protein and potentially lock its receptor-binding domain (RBD) in a closed configuration, which would prevent the virus from infecting host cells. acs.org Another computational study suggested that dihydroergotamine could bind with high affinity to the 3C-like protease (3CLpro), an essential enzyme for viral replication. chemrxiv.org

These computational findings have been followed by early-stage in vitro laboratory research. One study found that at a concentration of 3.12 μM, dihydroergotamine was able to reduce the entry of pseudo SARS-CoV-2 viruses into cells expressing the ACE2 receptor by six-fold. acs.org The binding interaction between dihydroergotamine and the viral spike protein was also experimentally assessed using saturation transfer difference Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These exploratory studies suggest a potential new area of investigation for the compound, although research is in the preliminary, non-clinical phase.

Research into Effects on Acute Liver Injury Models

Dihydroergotamine is also being investigated for its effects in the context of liver pathology, specifically in liver cancer models. In vitro studies have shown that DHE can suppress the proliferation of liver cancer cells by inhibiting the activation of STAT3, a key protein involved in cell growth. researchgate.netnih.gov However, these studies also noted that DHE can activate the ERK-Mcl-1 pathway, which promotes cell survival and can make DHE less effective at inducing cancer cell death (apoptosis) on its own. nih.gov

Interestingly, research has demonstrated a synergistic effect when DHE is combined with sorafenib (B1663141), a multi-kinase inhibitor used in liver cancer treatment. researchgate.netnih.gov The combination of the two compounds was found to enhance the suppression of STAT3 while also inhibiting the pro-survival ERK-Mcl-1 pathway, leading to decreased viability and increased apoptosis in liver cancer cells. nih.gov In a subsequent in vivo study using a HepG2 xenograft mouse model, the combination of DHE and sorafenib resulted in a substantial synergy in suppressing tumor growth. medchemexpress.comresearchgate.net These findings suggest a novel therapeutic strategy and a new area of research for DHE in liver pathologies. researchgate.net

Identification and Elucidation of Novel, Uncharacterized Receptors

For decades, evidence has suggested that dihydroergotamine and its parent compound, ergotamine, may activate novel, as-yet-uncharacterized receptors. More recent and sophisticated research has begun to elucidate this broader receptor pharmacology. A recent study utilized a high-throughput ß-arrestin recruitment assay to screen DHE's functional activity against 168 different G protein-coupled receptors (GPCRs). nih.gov

Strategies for Minimizing Ergot Alkaloid-Related Physiological Impacts

The use of ergot alkaloids, including dihydroergotamine, is associated with potential physiological impacts, primarily vasoconstriction. Research is actively exploring strategies to mitigate these effects and enhance the safety profile of this class of compounds.

Research on Ergot Epimer-Vascular Receptor Binding Mechanisms to Reduce Toxicity

Ergot alkaloids exist as stereoisomers, specifically R- and S-epimers, which can interconvert. researchgate.net Traditionally, the toxic effects, such as vasoconstriction, have been mainly attributed to the R-epimers. researchgate.netnih.gov However, recent studies have indicated that S-epimers may also possess biological activity, prompting further investigation into their effects. researchgate.netnih.gov

Understanding the differences in how these epimers bind to vascular receptors is crucial for developing strategies to reduce toxicity. nih.govoup.com Research has shown that both R- and S-epimers can induce a sustained contractile response in arteries, although the magnitude of this response can differ between the epimers, suggesting variations in their receptor binding mechanisms. nih.govoup.comresearchgate.net For instance, a study on ergocristine (B1195469) and its S-epimer, ergocristinine, demonstrated that both forms caused prolonged contraction of bovine arteries, but to different extents. nih.govoup.com

The high affinity of ergot alkaloids for vascular receptors, such as serotonin (B10506) and alpha-adrenergic receptors, is responsible for their long-lasting vasoconstrictive effects. nih.gov By elucidating the specific interactions between different epimers and these receptors, researchers aim to design molecules with a more favorable therapeutic window. One approach that has shown promise is the use of noncompetitive antagonists. For example, phenoxybenzamine, an alpha-adrenergic antagonist, has been shown to attenuate the sustained arterial contraction caused by both R- and S-epimers of ergocristine. nih.govoup.com This suggests that blocking these receptors could be a viable strategy to minimize the adverse vascular effects of ergot alkaloids.

Furthermore, some research has focused on therapeutic strategies to counteract the physiological disruptions caused by ergot alkaloids. One such approach involves the supplementation with 5-hydroxy-L-tryptophan (5-HTP), a precursor to serotonin. nutrinews.com This strategy aims to bypass the enzymatic inhibition caused by ergot alkaloids, thereby restoring serotonin levels and mitigating effects like reduced feed intake and vascular dysregulation in livestock. nutrinews.com

Advanced Computational and In Silico Modeling for this compound Research

Advanced computational methods are playing an increasingly important role in understanding the complex pharmacology of this compound and in the design of new, safer derivatives.

Molecular Dynamics Simulations for Protein Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic interactions between dihydroergotamine (DHE) and its protein targets at an atomic level. nih.govacs.orgresearchgate.net These simulations can reveal subtle but critical differences in how structurally similar ligands, like DHE and ergotamine (ERG), interact with receptors such as the 5-hydroxytryptamine receptor 1B (5-HT1B). nih.govacs.org

For example, MD simulations have shown that despite high structural similarity, DHE and ERG exhibit distinct pharmacological profiles. nih.govacs.org ERG tends to bind more tightly to the 5-HT1B receptor with less fluctuation compared to DHE, resulting in a stronger binding energy. nih.govacs.org These simulations have also identified key amino acid residues, such as Trp327 and Phe331, that are crucial for the active state of the 5-HT1B receptor when bound to either ligand. nih.govacs.org

By providing detailed insights into the ligand-receptor interactions and the conformational changes in the receptor, MD simulations enable researchers to predict how modifications to the DHE molecule might lead to more favorable binding energies and reduced structural fluctuations. nih.govacs.org This information is invaluable for the rational design of new derivatives with improved therapeutic properties.

MD simulations have also been employed to investigate the interactions of DHE with other protein targets. For instance, studies have explored the binding of DHE to the tau protein, which is implicated in Alzheimer's disease. nih.gov These simulations, combined with molecular docking, indicated that DHE had a low binding affinity for the tau protein. nih.gov

Receptor Docking and Ligand-Based Drug Design for Target Specificity

Receptor docking and ligand-based drug design are computational techniques that are instrumental in identifying and optimizing new drug candidates with high specificity for their intended targets. mdpi.com

Receptor docking predicts the preferred orientation of a ligand when it binds to a receptor, allowing for the estimation of binding affinity. mdpi.comnih.gov This method has been widely used to screen large libraries of compounds to identify potential new drugs. nih.govchemoprev.org In the context of DHE, docking studies have been used to assess its binding affinity to various receptors. For example, in a study screening for drugs with antiemetic properties, DHE showed significant binding affinities across dopamine (B1211576) D2, histamine (B1213489) H1, and neurokinin-1 (NK1) receptors. researchgate.net Another study used virtual screening to identify potential inhibitors of the main protease of SARS-CoV-2, where dihydroergotamine was among the compounds showing favorable binding conformations and energies. nih.gov

Ligand-based drug design , on the other hand, utilizes the knowledge of known active ligands to design new molecules with similar or improved properties. mdpi.com This approach is particularly useful when the three-dimensional structure of the target receptor is unknown. Pharmacophore modeling, a key component of ligand-based design, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific receptor. researchgate.net

The integration of these computational approaches allows for a more efficient and targeted drug discovery process. By understanding the structural requirements for high-affinity binding and the key interactions that drive target specificity, researchers can design novel dihydroergotamine derivatives with an optimized balance of efficacy and reduced off-target effects.

Q & A

Q. What experimental designs are optimal for assessing the pharmacokinetics of dihydroergotamine tartrate in preclinical models?

Methodological Answer:

  • Use crossover studies comparing bioavailability across administration routes (oral, intramuscular, intravenous). For oral dosing, pair with caffeine to enhance absorption due to DHE-T’s low oral bioavailability .
  • Employ bioanalytical methods like HPLC-MS to quantify plasma concentrations, accounting for hydrolysis susceptibility (add tartaric acid to stabilize solutions) .
  • Include control groups to differentiate between first-pass metabolism effects and systemic clearance.

Q. How can researchers validate the purity of this compound in synthetic or extracted samples?

Methodological Answer:

  • Utilize pharmacopeial standards (e.g., USP, Ph. Eur.) for reference spectra and chromatographic retention times .
  • Perform stability testing under varying pH (4.0–5.5) and temperature (2–8°C) conditions to detect degradation products .
  • Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular structure (C₃₃H₃₅N₅O₅·C₄H₆O₆) and salt stoichiometry .

Q. What are the key considerations for designing in vitro models to study DHE-T’s vasoconstrictive effects?

Methodological Answer:

  • Use isolated vascular smooth muscle cells or aortic ring assays, pre-treated with nitric oxide synthase inhibitors to amplify α-adrenergic receptor responses.
  • Measure intracellular calcium flux via fluorescent dyes (e.g., Fura-2) to quantify agonist-induced contraction .
  • Compare potency with ergotamine tartrate to assess structural-activity differences (dihydrogenation reduces receptor affinity) .

Advanced Research Questions

Q. How can contradictory data on DHE-T’s efficacy in refractory migraine be resolved in meta-analyses?

Methodological Answer:

  • Stratify studies by administration route (IV vs. nasal spray) and patient subgroups (chronic migraine vs. episodic). For example, IV DHE-T shows higher efficacy in status migrainosus .
  • Apply sensitivity analyses to exclude trials with co-administered analgesics (e.g., paracetamol) that may confound results .
  • Use GRADE criteria to evaluate bias in older studies lacking placebo controls .

Q. What mechanisms underlie DHE-T’s reported induction of apoptosis in lung cancer cells, and how can this be leveraged therapeutically?

Methodological Answer:

  • Conduct transcriptomic profiling (RNA-seq) to identify pathways like BAX/BCL-2 modulation and mitophagy activation via PINK1/Parkin .
  • Test synergism with tyrosine kinase inhibitors (e.g., sorafenib) in hepatocellular carcinoma models, using Chou-Talalay combination index assays .
  • Validate mitochondrial membrane depolarization using JC-1 dye and caspase-3/7 activity assays .

Q. How can researchers model pharmacodynamic tolerance to DHE-T in chronic migraine patients?

Methodological Answer:

  • Develop in vivo rodent models with repeated dosing (e.g., 0.5 mg/kg subcutaneous, twice daily) to monitor 5-HT1B/1D receptor desensitization via radioligand binding assays .
  • Correlate clinical tolerance (reduced analgesic effect) with plasma metabolite profiles (e.g., 8′-hydroxy-DHE-T) using LC-MS/MS .
  • Explore adjunct therapies (e.g., β-blockers) to mitigate tolerance in translational trials .

Q. What methodologies are critical for assessing DHE-T’s potential in non-migraine applications, such as orthostatic hypotension?

Methodological Answer:

  • Use tilt-table testing to measure standing vs. supine blood pressure changes, paired with splanchnic vein imaging (Doppler ultrasound) to assess regional vasoconstriction .
  • Conduct RCTs with etilefrine co-administration to counteract splanchnic pooling, monitoring peripheral resistance via impedance cardiography .
  • Exclude patients with coronary artery disease due to DHE-T’s vasospasm risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergotamine tartrate
Reactant of Route 2
Dihydroergotamine tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.